5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Description
5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-c]pyrimidine core substituted with methyl groups at positions 5 and 7 and a carboxylic acid group at position 2. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol (). Its structural uniqueness lies in the fused imidazole-pyrimidine ring system, which confers distinct electronic and steric properties compared to simpler heterocycles.
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-8-11-7(9(13)14)4-12(8)6(2)10-5/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZRHXJOFPTLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its anti-tuberculosis activity, it is believed to inhibit key enzymes involved in the bacterial metabolic pathways, leading to the disruption of essential cellular processes and ultimately bacterial cell death . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Comparative Insights
Substituent Effects
- Methyl vs. Phenyl Groups : The target compound’s 5,7-dimethyl substitution increases lipophilicity compared to the 5,7-diphenyl analog (), which may enhance membrane permeability but reduce aqueous solubility.
- Chlorine vs.
Ring System Variations
- Imidazo[1,2-c]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine : The pyrazole ring in introduces an additional nitrogen, altering hydrogen-bonding capacity and aromaticity compared to the imidazole-based target compound.
- Imidazo[1,2-a]pyridine vs.
Functional Group Impact
- Carboxylic Acid vs. Ester : The ethyl ester in serves as a prodrug form, which may improve bioavailability compared to the free carboxylic acid in the target compound.
Biological Activity
5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine class. Its unique fused bicyclic structure positions it as a significant candidate in medicinal chemistry, particularly in the search for novel therapeutic agents against resistant strains of pathogens such as Mycobacterium tuberculosis (Mtb).
Chemical Structure and Properties
The compound features a bicyclic system comprising imidazole and pyrimidine rings, with specific methyl substitutions that influence its biological activity. The molecular formula is C₉H₈N₄O₂, and it has a molecular weight of 192.19 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an anti-tuberculosis agent . Its mechanism of action involves the inhibition of key enzymes in bacterial metabolic pathways, leading to cell death in resistant strains of Mtb.
Antitubercular Activity
In vitro studies have demonstrated that this compound possesses significant antitubercular potency. It has been shown to be effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The minimum inhibitory concentration (MIC) values for related compounds in the imidazo family have been reported as low as 0.195 μM, indicating strong activity compared to traditional drugs like isoniazid.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the core structure can enhance its biological efficacy. For instance, the introduction of various functional groups at specific positions on the bicyclic system has been correlated with increased potency against Mtb.
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | <0.195 | Excellent |
| Ethyl ester analog | 8-20 | Moderate |
| N-benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | 0.7-2.3 | High |
The proposed mechanism involves targeting essential metabolic enzymes within the bacterial cell. This disruption leads to impaired cellular functions and ultimately results in bacterial cell death. Studies suggest that these compounds may inhibit transpeptidation or other critical enzymatic processes necessary for cell wall synthesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitubercular Potency : A study published in Nature Reviews highlighted that derivatives of imidazo compounds showed promising results against MDR-TB with MIC values comparable to first-line treatments .
- In Vitro Metabolic Stability : Research indicated that certain structural analogs maintained high stability in metabolic assays, suggesting favorable pharmacokinetic profiles which are crucial for therapeutic applications .
- Comparative Efficacy : A comparative analysis demonstrated that while traditional antibiotics showed varying efficacy against different Mtb strains, this compound consistently exhibited lower MIC values across multiple tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
